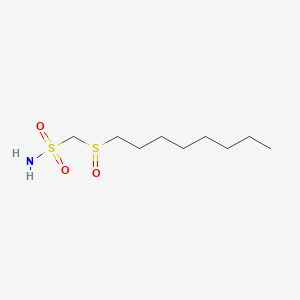
Octylsulfinylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octylsulfinylmethanesulfonamide is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound belongs to the class of sulfonamides, which are known for their broad range of biological activities and applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sulfonamides, including Octylsulfinylmethanesulfonamide, typically involves the reaction of sodium sulfinates with amines. One efficient method is the NH4I-mediated amination of sodium sulfinates, which provides a general and environmentally friendly approach to sulfonamide compounds . This method tolerates a wide range of functional groups and yields a variety of sulfonamide products.
Industrial Production Methods: Industrial production of sulfonamides often involves the oxidation of thiols to sulfonyl chlorides, followed by reaction with amines. This process can be catalyzed by iodine or other catalysts to improve efficiency and yield . The use of eco-friendly and cost-effective reagents is a key consideration in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: Octylsulfinylmethanesulfonamide undergoes several types of chemical reactions, including:
Oxidation: Conversion of thiols to sulfonyl chlorides.
Reduction: Reduction of sulfonyl chlorides to thiols.
Substitution: Reaction with amines to form sulfonamides.
Common Reagents and Conditions:
Oxidation: N-chlorosuccinimide (NCS), tetrabutylammonium chloride, and water.
Reduction: Various reducing agents like sodium borohydride.
Substitution: Amines in the presence of catalysts like iodine.
Major Products: The major products formed from these reactions include sulfonamides, sulfenamides, and sulfinamides, which are valuable intermediates in pharmaceuticals and agrochemicals .
Scientific Research Applications
Octylsulfinylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized in the production of herbicides, pesticides, and other agrochemicals.
Mechanism of Action
The mechanism of action of Octylsulfinylmethanesulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides generally inhibit the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid (PABA), which is essential for bacterial growth and replication . This bacteriostatic effect makes sulfonamides effective in treating bacterial infections.
Comparison with Similar Compounds
Sulfanilamide: A simpler sulfonamide with similar antibacterial properties.
Sulfamethoxazole: A widely used sulfonamide antibiotic.
Sulfasalazine: Used in the treatment of inflammatory bowel disease.
Uniqueness: Octylsulfinylmethanesulfonamide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides. Its long alkyl chain (octyl group) may influence its solubility and interaction with biological membranes, potentially enhancing its efficacy in certain applications .
Properties
Molecular Formula |
C9H21NO3S2 |
|---|---|
Molecular Weight |
255.4 g/mol |
IUPAC Name |
octylsulfinylmethanesulfonamide |
InChI |
InChI=1S/C9H21NO3S2/c1-2-3-4-5-6-7-8-14(11)9-15(10,12)13/h2-9H2,1H3,(H2,10,12,13) |
InChI Key |
RQUPLFSVSOLFEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCS(=O)CS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(6-Methylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B13867295.png)

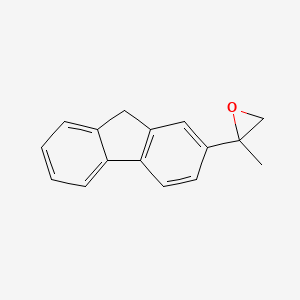
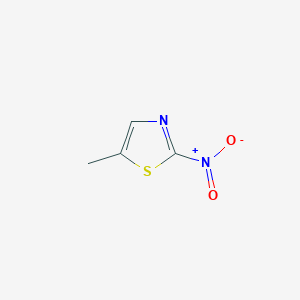
![5-nitro-2-[2-(1-pyrrolidinyl)ethoxy]Pyridine](/img/structure/B13867315.png)
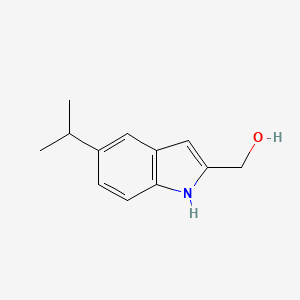
![4-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]morpholine](/img/structure/B13867326.png)
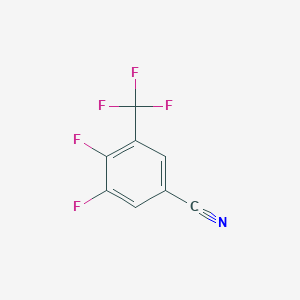
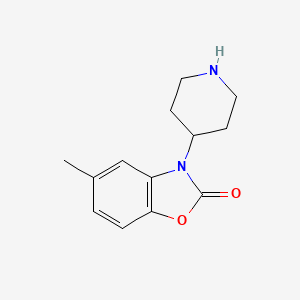
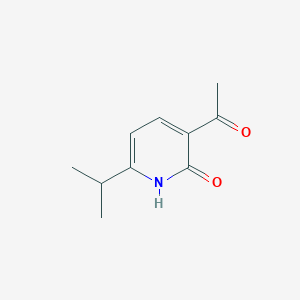

![N-[5-(oxan-4-yl)-2-propan-2-ylpyrazol-3-yl]formamide](/img/structure/B13867350.png)

![4-[(4-Chlorophenyl)methyl]-2-(hydroxymethyl)phenol](/img/structure/B13867370.png)
